molecular formula C8H6Cl2N2 B2601090 2-Amino-2-(2,4-dichlorophenyl)acetonitrile CAS No. 189138-36-1

2-Amino-2-(2,4-dichlorophenyl)acetonitrile

Cat. No. B2601090
M. Wt: 201.05
InChI Key: YUHMUFYMXADDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(2,4-dichlorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H6Cl2N2. It has a molecular weight of 201.05 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(2,4-dichlorophenyl)acetonitrile” is based on its molecular formula, C8H6Cl2N2 . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

“2-Amino-2-(2,4-dichlorophenyl)acetonitrile” is a solid at room temperature. It has a predicted melting point of 90.45° C and a predicted boiling point of 306.3° C at 760 mmHg. The density of this compound is predicted to be 1.4 g/cm^3 .

Scientific Research Applications

Electrochemical Oxidation and Photoluminescence

2-Amino-2-(2,4-dichlorophenyl)acetonitrile has been studied in the realm of electrochemical oxidation. Ekinci et al. (2000) explored the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which bears structural similarity to 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, on platinum electrodes. This study was significant as it showed the formation of π-conjugated oligoaminothiophenes exhibiting photoluminescence, indicating the potential application of similar compounds in photoluminescent materials (Ekinci et al., 2000).

Applications in Crystallography and Structural Chemistry

Crystal Structure Analysis and Enzyme Inhibition

The oximino derivative of 2,6-dichlorophenyl acetonitrile, which shares the dichlorophenyl group with 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, was synthesized and characterized using various methods including X-ray analysis. This compound was identified as a powerful inhibitor of the Carbonyl Reductase enzyme, which is relevant in the context of resistance to anticancer treatments. The detailed crystallographic study provided insights into the columnar structure and intermolecular interactions of the compound (Adu Amankrah et al., 2021).

Applications in Organic Synthesis and Medicinal Chemistry

Synthesis of Biologically Active Scaffolds

Sroor (2019) reported the synthesis and characterization of new biologically active scaffolds that include the 2,4-dichlorophenyl group, demonstrating the chemical versatility and potential biological relevance of compounds structurally related to 2-Amino-2-(2,4-dichlorophenyl)acetonitrile (Sroor, 2019).

Safety And Hazards

“2-Amino-2-(2,4-dichlorophenyl)acetonitrile” should be handled with care. It is recommended to store this compound in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The compound may cause skin and eye irritation, and it may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMUFYMXADDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,4-dichlorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.